molecular formula C7H10N2O4S B1194465 (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid CAS No. 68403-70-3

(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

Cat. No.: B1194465
CAS No.: 68403-70-3
M. Wt: 218.23 g/mol
InChI Key: OVPNGLNKPOSWGH-FQKPRHNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce cephalosporin C, followed by chemical modification steps to introduce the hydroxyl group at the 3-position .

Mechanism of Action

The mechanism of action of (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Properties

IUPAC Name

(6R,7R)-7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c8-3-5(11)9-4(7(12)13)2(10)1-14-6(3)9/h2-4,6,10H,1,8H2,(H,12,13)/t2?,3-,4?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPNGLNKPOSWGH-FQKPRHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C(S1)C(C2=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987979
Record name 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68403-70-3
Record name 7-Amino-3-hydroxycepham-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068403703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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